molecular formula C10H8ClFO3 B1323752 Ethyl 2-chloro-4-fluorobenzoylformate CAS No. 951887-94-8

Ethyl 2-chloro-4-fluorobenzoylformate

Cat. No.: B1323752
CAS No.: 951887-94-8
M. Wt: 230.62 g/mol
InChI Key: MHWHHBWHCGGLHG-UHFFFAOYSA-N
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Safety and Hazards

Ethyl 2-chloro-4-fluorobenzoylformate is classified as an irritant . It should be handled with care to avoid contact with skin or eyes, and it should be stored in a cool place .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-4-fluorobenzoylformate can be synthesized through several methods. One common route involves the esterification of 2-chloro-4-fluorobenzoyl chloride with ethyl formate in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions are crucial to achieving high efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-fluorobenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-fluorobenzoylformate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include nucleophilic aromatic substitution and reduction-oxidation reactions .

Comparison with Similar Compounds

Ethyl 2-chloro-4-fluorobenzoylformate can be compared with other similar compounds such as:

  • Ethyl 2-chlorobenzoylformate
  • Ethyl 4-fluorobenzoylformate
  • Ethyl 2-bromo-4-fluorobenzoylformate

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

ethyl 2-(2-chloro-4-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(12)5-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWHHBWHCGGLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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